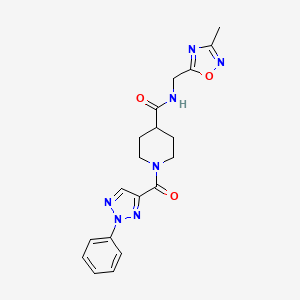

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-phenyltriazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3/c1-13-22-17(29-24-13)12-20-18(27)14-7-9-25(10-8-14)19(28)16-11-21-26(23-16)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQACIJSCWFCRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups including an oxadiazole ring and a triazole moiety, which are known for their diverse biological activities. The synthesis typically involves the following steps:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids.

- Attachment of the Triazole Moiety : The triazole component is introduced via click chemistry or other coupling methods.

- Piperidine Carboxamide Formation : The final step involves the formation of the piperidine ring and carboxamide linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines such as MCF-7 and HepG2. One study reported IC50 values as low as 1.1 μM for certain derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Inhibition of Bacterial Growth : Similar oxadiazole and triazole derivatives have exhibited activity against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial effects .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes involved in cancer cell proliferation and bacterial metabolism:

- Enzyme Inhibition : Compounds in this class often inhibit key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells.

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to active sites of target enzymes, enhancing their inhibitory potential.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Triazole Derivatives : A comprehensive evaluation demonstrated that triazole-containing compounds exhibited IC50 values ranging from 0.23 μM to 74.28 μM across various cancer cell lines .

- Oxadiazole Derivatives : Research has shown that 1,3,4-oxadiazole derivatives can block multiple growth factors and enzymes linked to tumor growth .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide have shown significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

| 6h | HOP-92 | 67.55 |

These findings suggest that the incorporation of oxadiazole and triazole moieties into the structure enhances its anticancer efficacy .

Antidiabetic Properties

Recent investigations into oxadiazole derivatives have also revealed their potential as anti-diabetic agents. In vivo studies using genetically modified models such as Drosophila melanogaster demonstrated that certain derivatives significantly reduced glucose levels, indicating their therapeutic potential for managing diabetes .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity. The derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with similar structural features to N-(3-methyl... exhibited promising cytotoxic effects and were further investigated for their mechanisms .

Case Study 2: Anti-Diabetic Activity

In another study focusing on anti-diabetic properties, researchers synthesized several oxadiazole-containing compounds and assessed their effects on glucose metabolism in diabetic models. The findings indicated that specific derivatives lowered blood glucose levels effectively and could serve as lead compounds for future diabetic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on general principles of heterocyclic chemistry and structural biology, the following hypothetical comparisons can be inferred:

Table 1: Hypothetical Comparison of Key Features

Key Hypothetical Findings

Bioavailability : The compound’s higher molecular weight and lipophilicity (LogP ~2.5) compared to Analog A may reduce aqueous solubility but enhance membrane permeability.

Target Binding : The triazole and oxadiazole moieties could engage in π-π stacking or hydrogen bonding with biological targets, similar to kinase inhibitors like imatinib derivatives.

Synthetic Complexity : The presence of multiple heterocycles increases synthetic difficulty compared to Analog B, which lacks the triazole group.

Limitations of Current Evidence

The provided materials focus on crystallographic software (SHELX , WinGX ) rather than experimental data for the compound or its analogs. For authoritative comparisons, the following would be required:

- Pharmacokinetic Data : Plasma stability, metabolic half-life.

- In Vitro/In Vivo Studies : IC50 values, selectivity profiles.

- Structural Data : X-ray/NMR-derived conformations refined via SHELXL .

Preparation Methods

Formation of the 3-Methyl-1,2,4-Oxadiazole Ring

The 3-methyl-1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions. A widely adopted method involves the reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid can be prepared by treating acetamidoxime with ethyl chlorooxalate in the presence of a base such as triethylamine. Subsequent methylation at the 3-position is achieved using methyl iodide under alkaline conditions.

Recent advances include metal-free protocols utilizing the Ugi-tetrazole/Huisgen reaction sequence. In this approach, a tetrazole intermediate is generated via a four-component Ugi reaction involving piperidine, aldehydes, trimethylsilyl azide, and isocyanides. Treatment with acyl chlorides (e.g., 2,6-dichlorobenzoyl chloride) under thermal conditions induces cyclization to form the oxadiazole ring. Optimization studies indicate yields of up to 85% for the Ugi step and 30–50% for the Huisgen cyclization.

Table 1: Comparison of Oxadiazole Synthesis Methods

Synthesis of the 2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Fragment

The 2-phenyl-1,2,3-triazole component is commonly prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though alternative routes exist. A robust method involves the reaction of phenyl azide with propargylamine, followed by oxidation to introduce the carbonyl group. Recent protocols emphasize the use of hydrazine derivatives and thiocarbonyl reagents to form triazole cores. For instance, 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine intermediates have been synthesized via sequential hydrazine coupling and cyclization steps.

Key steps for triazole synthesis:

- Hydrazine formation : Reacting piperidine derivatives with hydrazine hydrate yields hydrazinocarbonyl intermediates.

- Cyclization : Treatment with methyl isothiocyanate promotes cyclization to form the triazole ring.

- Functionalization : Electrophilic substitution at the 4-position introduces the phenyl group using bromobenzene under Suzuki-Miyaura conditions.

Piperidine Carboxamide Functionalization

The piperidine carboxamide backbone serves as the central scaffold for fragment coupling. Synthesis begins with N-Boc protection of piperidine-4-carboxylic acid, followed by activation using carbodiimides (e.g., EDC or DCC) for amide bond formation. Deprotection under acidic conditions (e.g., HCl/dioxane) yields the free amine, which is subsequently acylated with the triazole-carbonyl chloride.

Critical parameters:

- Coupling agents : HOBt/EDC mixtures improve amidation efficiency, reducing racemization.

- Solvent choice : Anhydrous DMF or THF minimizes side reactions.

Coupling Strategies for Fragment Assembly

Convergent synthesis is preferred for assembling the three primary fragments. The oxadiazole-methylamine is coupled to the piperidine carboxamide via reductive amination or direct amidation. Meanwhile, the triazole-carbonyl group is introduced using acyl chloride intermediates.

Stepwise procedure:

- Oxadiazole-piperidine coupling : React 3-methyl-1,2,4-oxadiazole-5-methylamine with piperidine-4-carboxamide using EDC/HOBt in DMF (yield: 65–75%).

- Triazole-carbonyl attachment : Treat 2-phenyl-1,2,3-triazole-4-carboxylic acid with thionyl chloride to generate the acyl chloride, then react with the piperidine intermediate in the presence of triethylamine (yield: 60–70%).

Table 2: Coupling Reaction Optimization

| Reaction Step | Reagents | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Oxadiazole-piperidine | EDC, HOBt, DMF | 0–25 | 65–75 | |

| Triazole-carbonyl acylation | SOCl₂, NEt₃, CH₂Cl₂ | Reflux | 60–70 |

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC using a C18 column and acetonitrile/water gradient.

Spectroscopic characterization:

- ¹H NMR : Distinct signals for oxadiazole methyl (δ 2.5 ppm), triazole phenyl (δ 7.3–7.5 ppm), and piperidine protons (δ 3.1–3.4 ppm).

- IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1740 cm⁻¹ (oxadiazole C=N).

Alternative Synthetic Routes

Emerging methodologies include one-pot multi-component reactions (MCRs) and flow chemistry approaches. For example, tandem Ugi-Huisgen reactions enable simultaneous formation of oxadiazole and triazole rings in a single reactor, reducing purification steps. However, these methods currently exhibit lower yields (20–30%) compared to stepwise synthesis.

Q & A

Basic: What are the critical steps in synthesizing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide?

Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of individual heterocyclic fragments (e.g., 3-methyl-1,2,4-oxadiazole and 2-phenyl-1,2,3-triazole). Key steps include:

- Coupling reactions (e.g., amide bond formation between the triazole and piperidine moieties using carbodiimide-based activators).

- Heterocycle assembly (e.g., cyclization under controlled pH and temperature to form the oxadiazole ring).

- Purification via column chromatography or recrystallization to isolate the final product.

Reaction conditions (e.g., inert atmosphere, anhydrous solvents) are critical to prevent side reactions such as hydrolysis or oxidation .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for distinguishing triazole, oxadiazole, and piperidine signals.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for research-grade material) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Yield optimization requires Design of Experiments (DoE) to evaluate variables:

- Temperature: Elevated temperatures may accelerate cyclization but risk decomposition (e.g., oxadiazole formation at 80–100°C).

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling steps.

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Statistical modeling (e.g., response surface methodology) helps identify optimal conditions .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility.

- Compound purity: Validate via HPLC and adjust purification methods (e.g., gradient elution).

- Structural analogs: Compare with derivatives (e.g., pyrazole or thiazole replacements) to isolate activity trends.

Dose-response studies and orthogonal assays (e.g., enzymatic vs. cell-based) can resolve ambiguities .

Basic: Which functional groups influence the compound’s reactivity and stability?

Answer:

- 1,2,3-Triazole: Susceptible to photodegradation; store in dark conditions.

- 1,2,4-Oxadiazole: Hydrolyzes under acidic/basic conditions; avoid aqueous workup at extreme pH.

- Piperidine carboxamide: Participates in hydrogen bonding, affecting solubility and target binding.

Stability studies (e.g., accelerated degradation under heat/light) guide storage recommendations .

Advanced: What computational strategies predict target interactions for this compound?

Answer:

- Molecular Docking: Models binding to receptors (e.g., kinases) using software like AutoDock or Schrödinger.

- QSAR Modeling: Correlates substituent modifications (e.g., methyl vs. phenyl groups) with activity.

- MD Simulations: Assess dynamic interactions (e.g., piperidine flexibility in binding pockets).

Validate predictions with mutagenesis or SPR binding assays .

Basic: What purification techniques are recommended for isolating the final product?

Answer:

- Flash Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Prep-HPLC: Ideal for isolating isomers or closely related impurities .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Temperature: Store at –20°C in amber vials to prevent thermal and photolytic degradation.

- Solvent: Lyophilized powders are stable long-term; DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles.

- pH: Neutral buffers (pH 6–8) minimize hydrolysis of the oxadiazole ring .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

Answer:

- Substituent Screening: Replace the 3-methyl group on the oxadiazole with bulkier groups (e.g., cyclopropyl) to enhance lipophilicity.

- Bioisosteres: Substitute the triazole with tetrazole or imidazole to modulate electronic effects.

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using X-ray crystallography .

Basic: Which analytical methods confirm the compound’s purity and identity?

Answer:

- Elemental Analysis: Verify C, H, N percentages (deviation <0.4% indicates high purity).

- Melting Point: Sharp melting range (e.g., 172–173°C) confirms crystallinity.

- LC-MS: Combines retention time and mass data for identity verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.